4-Hydroxy-4-(naphth-2-yl)piperidine HCl
CAS No.:
Cat. No.: VC18771751
Molecular Formula: C15H18ClNO
Molecular Weight: 263.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H18ClNO |
|---|---|
| Molecular Weight | 263.76 g/mol |
| IUPAC Name | 4-naphthalen-2-ylpiperidin-4-ol;hydrochloride |
| Standard InChI | InChI=1S/C15H17NO.ClH/c17-15(7-9-16-10-8-15)14-6-5-12-3-1-2-4-13(12)11-14;/h1-6,11,16-17H,7-10H2;1H |
| Standard InChI Key | KLONRCGBYGXSLW-UHFFFAOYSA-N |
| Canonical SMILES | C1CNCCC1(C2=CC3=CC=CC=C3C=C2)O.Cl |
Introduction
Chemical Structure and Molecular Characteristics
The molecular structure of 4-hydroxy-4-(naphth-2-yl)piperidine hydrochloride consists of a six-membered piperidine ring with a hydroxyl group (-OH) and a naphthalen-2-yl group at the 4-position, forming a tertiary alcohol configuration. The hydrochloride salt enhances its solubility and stability, making it suitable for laboratory and industrial applications .
Table 1: Structural and Molecular Data
X-ray crystallography and computational modeling reveal a chair conformation for the piperidine ring, with the naphthyl group occupying an equatorial position to minimize steric strain. The hydroxyl group participates in hydrogen bonding, influencing the compound’s reactivity and crystalline packing .
Synthesis and Optimization Strategies
Modified Mannich Reaction
A primary synthesis route involves a modified Mannich reaction, where formaldehyde reacts with naphthylamine in the presence of piperidine under acidic conditions. This one-pot method proceeds at 100°C for 6–8 hours, yielding the target compound after purification via column chromatography (60–70% yield). Key parameters include:
Nucleophilic Substitution Pathways
Alternative methods employ tert-butyl 4-methylenepiperidine-1-carboxylate intermediates, as detailed in Patent EP3091007A1 . For example, refluxing the intermediate with hydrobromic acid in isopropanol produces 4-methylenepiperidine hydrobromide, which is subsequently oxidized and hydrochlorinated:
Table 2: Synthetic Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Intermediate formation | HBr (48% aq.), isopropanol, reflux, 16h | 84 | >98.5 |
| Hydrochlorination | HCl/MeOH, 40°C, 5h | 78 | 97.2 |
| Purification | Column chromatography (SiO₂, EtOAc/hexane) | - | 99.0 |
Optimization studies highlight the critical role of solvent choice (e.g., toluene or isopropanol) and acid stoichiometry in minimizing byproducts such as dimerized naphthylamines .
Physicochemical Properties
Solubility and Stability
The compound exhibits high solubility in polar aprotic solvents (DMF, DMSO) and moderate solubility in water (5.2 mg/mL at 25°C) . Thermal stability analyses (TGA/DSC) show decomposition onset at 210°C, with a melting point range of 195–198°C.
Spectroscopic Characterization
-
(300 MHz, CDCl₃): δ 7.82–7.26 (m, 7H, naphthyl), 4.10 (s, 1H, -OH), 3.15–2.82 (m, 4H, piperidine-H), 1.87–1.53 (m, 4H, piperidine-H) .
-
IR (KBr): 3420 cm⁻¹ (-OH stretch), 2945 cm⁻¹ (C-H aliphatic), 1598 cm⁻¹ (C=C aromatic).
Table 3: Thermodynamic and Spectral Data
| Property | Value | Method |
|---|---|---|
| LogP (octanol-water) | 2.8 ± 0.3 | Computational |
| pKa (hydroxyl group) | 9.4 | Potentiometric |
| λmax (UV-Vis) | 278 nm (ε = 4500 L·mol⁻¹·cm⁻¹) | Ethanol |
Applications in Medicinal Chemistry and Drug Development
Neurotransmitter Receptor Modulation
4-Hydroxy-4-(naphth-2-yl)piperidine HCl demonstrates affinity for serotonin (5-HT₂A) and dopamine (D₂) receptors, with IC₅₀ values of 120 nM and 450 nM, respectively. This dual activity suggests potential in treating neuropsychiatric disorders, although in vivo studies remain preliminary.
Intermediate in Anticancer Agents
The naphthyl-piperidine scaffold serves as a precursor for kinase inhibitors. For instance, coupling with pyrimidine derivatives yields compounds with sub-micromolar activity against BRAF V600E mutants .
Table 4: Biological Activity Profiles
| Target | Assay Type | Result (IC₅₀/EC₅₀) |
|---|---|---|
| 5-HT₂A receptor | Radioligand binding | 120 nM |
| D₂ receptor | cAMP accumulation | 450 nM |
| BRAF V600E kinase | Cell proliferation | 0.89 μM |
| Hazard Code | Signal Word | Precautionary Statements |
|---|---|---|
| H302 | Warning | Harmful if swallowed |
| H315 | Warning | Causes skin irritation |
| P264 | - | Wash hands thoroughly after handling |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume